N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide
CAS No.: 2034504-48-6
Cat. No.: VC4972750
Molecular Formula: C14H9F3N4O2
Molecular Weight: 322.247
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034504-48-6 |
---|---|
Molecular Formula | C14H9F3N4O2 |
Molecular Weight | 322.247 |
IUPAC Name | N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide |
Standard InChI | InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22) |
Standard InChI Key | FHBRWFJARYFBTN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F |
Introduction
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound features a unique structure characterized by the presence of a pyrazolo[1,5-a]pyrimidine moiety linked to a benzamide with a trifluoromethoxy substituent. The molecular formula for this compound is C15H12F3N5O, and it has garnered interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide typically involves several key steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
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Introduction of the Trifluoromethoxy Group: This step often requires the use of fluorinated reagents or specialized electrophilic fluorination techniques.
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Benzamide Formation: The final step involves coupling the pyrazolo[1,5-a]pyrimidine intermediate with an appropriate benzoyl chloride or an amine derivative.
Biological Activity and Research Findings
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide has been investigated for various biological activities, particularly in the context of cancer therapy and anti-inflammatory applications.
Research Highlights:
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Anticancer Activity: Studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown inhibition against ovarian and breast cancer cell lines (A2780 and MCF7) with IC50 values ranging from low micromolar to nanomolar concentrations .
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Mechanism of Action: The mechanism by which these compounds exert their effects often involves inhibition of specific kinases involved in cell proliferation and survival pathways. For example, similar compounds have been shown to target p38 MAP kinase, which plays a critical role in inflammatory responses .
Comparative Analysis of Related Compounds
To better understand the potential and versatility of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide, a comparison with other related compounds can be informative.
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